(3aR,7aS)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
(3aR,7aS)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine moiety and a hexahydro-1H-isoindole-1,3(2H)-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions The initial step often includes the formation of the pyrazolo[3,4-b]pyridine ring system through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are often employed in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aS)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3aR,7aS)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and chemical properties.
Mechanism of Action
The mechanism of action of (3aR,7aS)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and isoindole-based molecules. Examples include:
- 2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)isoindole-1,3(2H)-dione
- 2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)hexahydroisoindole
Uniqueness
What sets (3aR,7aS)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione apart is its specific stereochemistry and the combination of the pyrazolo[3,4-b]pyridine and hexahydro-1H-isoindole-1,3(2H)-dione moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H18N4O2 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
(3aR,7aS)-2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C16H18N4O2/c1-8-7-9(2)17-13-12(8)14(19-18-13)20-15(21)10-5-3-4-6-11(10)16(20)22/h7,10-11H,3-6H2,1-2H3,(H,17,18,19)/t10-,11+ |
InChI Key |
IGHCNWJCDJHBGA-PHIMTYICSA-N |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=NN2)N3C(=O)[C@@H]4CCCC[C@@H]4C3=O)C |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2)N3C(=O)C4CCCCC4C3=O)C |
Origin of Product |
United States |
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